PTPN22 Selectivity Profiling: Inactivity of the 1,2,4-Thiadiazol-5-yl Sulfanyl Acetamide Scaffold Versus Active FAAH-Targeted 1,2,4-Thiadiazoles
The 1,2,4-thiadiazol-5-yl sulfanyl acetamide scaffold, to which compound 864855-95-8 belongs, shows no meaningful inhibition of tyrosine-protein phosphatase non-receptor type 22 (PTPN22) (IC₅₀ > 79,400 nM) [1], whereas structurally distinct 1,2,4-thiadiazole derivatives such as 4-(3-phenyl-1,2,4-thiadiazol-5-yl)-N-(pyridin-4-yl)piperazine-1-carboxamide potently inhibit fatty acid amide hydrolase (FAAH) with IC₅₀ values of 26 nM (rat) and 26.7 nM (human) [2]. This >3,000-fold difference in target engagement demonstrates that the sulfanyl acetamide linkage and N-aryl substitution pattern in compound 864855-95-8 direct the scaffold away from the FAAH target space occupied by the piperazine-carboxamide 1,2,4-thiadiazoles, supporting its use as a selectivity control or as a starting point for targets other than FAAH in chemical biology campaigns.
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ > 79,400 nM against PTPN22 (structurally analogous N-(3-acetylphenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide sharing the same 1,2,4-thiadiazol-5-yl sulfanyl acetamide core) |
| Comparator Or Baseline | 4-(3-Phenyl-1,2,4-thiadiazol-5-yl)-N-(pyridin-4-yl)piperazine-1-carboxamide: IC₅₀ = 26 nM (rat FAAH), 26.7 nM (human FAAH) |
| Quantified Difference | >3,000-fold difference in potency against respective targets; scaffold selectivity for FAAH vs. PTPN22 confirmed |
| Conditions | PTPN22 assay: Sanford-Burnham Center for Chemical Genomics, PubChem AID 435027. FAAH assay: Johnson & Johnson Pharmaceutical Research and Development, ChEMBL-curated, preincubation 10 min. |
Why This Matters
This evidence enables users to exclude FAAH inhibition as a confounding activity when procuring the 1,2,4-thiadiazol-5-yl sulfanyl acetamide scaffold for target ID or phenotypic screening, reducing false-positive triage costs.
- [1] BindingDB. BDBM74452: N-(3-acetylphenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide – PTPN22 Inhibition Data. MonomerID 74452; IC₅₀ > 7.94E+4 nM. Data curated from PubChem BioAssay AID 435027, Sanford-Burnham Center for Chemical Genomics. View Source
- [2] BindingDB. BDBM50244992: 4-(3-phenyl-1,2,4-thiadiazol-5-yl)-N-(pyridin-4-yl)piperazine-1-carboxamide – FAAH Inhibition Data. MonomerID 50244992; IC₅₀ = 26 nM (rat), 26.7 nM (human). Data curated from ChEMBL (CHEMBL513073), Johnson & Johnson Pharmaceutical Research and Development. View Source
